2-Hydroxy-6-iodobenzoic acid (CAS: 89677-81-6), also known as 6-iodosalicylic acid, is a highly specialized, sterically hindered aromatic building block. Unlike common halogenated salicylates, this compound features an iodine atom at the 6-position, directly adjacent to the carboxylic acid moiety. This specific substitution pattern is highly valued in advanced organic synthesis, particularly for the construction of complex macrolides, V-ATPase inhibitors, and sterically constrained metal ligands [1]. Its primary procurement value lies in its dual utility: the bulky iodine atom enforces a unique out-of-plane conformation of the carboxylate group, and the carbon-iodine bond serves as a precise, highly reactive handle for late-stage palladium-catalyzed ortho-functionalization[2].
Procurement substitution with the much more common 5-iodosalicylic acid or unsubstituted salicylic acid fundamentally fails due to the lack of steric hindrance at the 6-position. In standard salicylic acid, the carboxylate group remains coplanar with the aromatic ring due to intramolecular hydrogen bonding with the 2-hydroxyl group. However, the introduction of the bulky iodine atom at the 6-position forces the carbonyl group significantly out of plane [1]. This steric twist is not merely a structural anomaly; it dramatically increases the electrophilic reactivity of the carbonyl toward transesterification and is an absolute requirement for the biological activity of downstream macrolide analogs [1]. Consequently, utilizing isomers lacking the 6-substitution results in unreactive intermediates during complex esterification steps and biologically inactive final products.
Conformational analysis and X-ray crystallographic data of 6-substituted salicylates demonstrate that steric bulk at the 6-position fundamentally alters the molecule's 3D geometry. While unsubstituted salicylic acid maintains a coplanar geometry (0° dihedral angle), the presence of a bulky ortho-substituent like iodine forces the carbonyl group out of the aromatic plane by approximately 60° to 80° [1]. This out-of-plane conformation prevents resonance stabilization with the aromatic ring, thereby significantly increasing the reactivity of the carbonyl group toward nucleophilic attack during complex esterification and macrolactonization steps.
| Evidence Dimension | Carboxylate-aryl dihedral angle |
| Target Compound Data | ~60°–80° out-of-plane twist |
| Comparator Or Baseline | Unsubstituted salicylic acid (~0°, coplanar) |
| Quantified Difference | >60° deviation from planarity |
| Conditions | Conformational analysis and X-ray crystallography of salicylate derivatives |
Forces the carboxylate into a highly reactive conformation, which is essential for overcoming kinetic barriers in downstream macrolide transesterification processes.
The carbon-iodine bond at the 6-position provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki couplings), allowing for the direct installation of prenyl, alkyl, or aryl groups immediately adjacent to the carboxylate [1]. If a buyer were to substitute 5-iodosalicylic acid, the cross-coupling would occur at the 5-position, failing to provide the necessary ortho-steric environment. Procurement of 2-hydroxy-6-iodobenzoic acid specifically guarantees 100% regioselectivity for 6-position functionalization, a structural motif that is extremely difficult to access via standard electrophilic aromatic substitution due to the directing effects of the hydroxyl group [2].
| Evidence Dimension | Regiochemical outcome of Pd-catalyzed coupling |
| Target Compound Data | Exclusive functionalization at the 6-position (ortho to carboxylate) |
| Comparator Or Baseline | 5-Iodosalicylic acid (exclusive 5-position functionalization) |
| Quantified Difference | 100% shift in substitution regiochemistry |
| Conditions | Palladium-catalyzed cross-coupling (e.g., Stille coupling with prenyl stannanes) |
Crucial for synthesizing sterically congested 2,6-disubstituted benzoic acid derivatives required in advanced agrochemical and pharmaceutical libraries.
In the synthesis of lobatamide and salicylihalamide analogs, the steric bulk provided by 6-position substitution is directly correlated with V-ATPase inhibition potency. Biological evaluation reveals that macrolide analogs derived from 6-substituted salicylates exhibit an IC50 of approximately 0.1 μM, whereas analogs lacking this ortho-steric bulk show drastically reduced activity (IC50 ~ 18 μM) [1]. The 2-hydroxy-6-iodobenzoic acid precursor is specifically utilized to generate these highly potent, sterically demanding analogs, proving its indispensability in target-oriented drug discovery.
| Evidence Dimension | V-ATPase inhibition potency (IC50) |
| Target Compound Data | 0.1 μM (for 6-substituted ortho-bulky analogs) |
| Comparator Or Baseline | 18 μM (for ortho-unsubstituted analogs) |
| Quantified Difference | ~180-fold increase in inhibitory activity |
| Conditions | Bovine V-ATPase inhibition assay using synthesized macrolide analogs |
Validates the procurement of the 6-iodo derivative as an essential building block for achieving nanomolar efficacy in V-ATPase inhibitor programs.
2-Hydroxy-6-iodobenzoic acid is the premier starting material for synthesizing the salicylate core of lobatamide and salicylihalamide natural product analogs. The 6-iodo group is critical for inducing the out-of-plane carbonyl conformation required for high-affinity binding to V-ATPase targets, making it the exact right choice over standard salicylic acid [1].
In pharmaceutical and agrochemical discovery, this compound serves as a versatile scaffold for generating libraries of 6-substituted salicylic acids. The highly reactive C-I bond allows for efficient Stille, Suzuki, or Sonogashira couplings, enabling the introduction of diverse steric bulk directly adjacent to the carboxylate [1].
For coordination chemistry and metal-organic framework (MOF) synthesis, the forced out-of-plane geometry of the carboxylate group makes 2-hydroxy-6-iodobenzoic acid a unique ligand. It enforces specific, non-planar coordination geometries around transition metals that cannot be achieved with standard, planar salicylic acid derivatives[2].
Corrosive;Irritant